(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid

Peptide Chemistry Conformational Analysis NMR Spectroscopy

Peptide drug programs using native L-proline suffer rapid proteolysis and poor oral bioavailability. This chiral, fluorinated analog combines a 2-methyl group (trans-amide stabilization) with 4,4-gem-difluoro substitution (metabolic shielding). • 20.6% cis-amide reduction vs. proline enables pre-organization into stable β-turns or PPII helices. • Slowed prolyl isomerization kinetics serve as a tunable trap for protein folding studies. • Distinct, conformationally restricted 19F NMR reporter for probing peptide dynamics. Supplied with CoA; global shipping for R&D quantities.

Molecular Formula C6H9F2NO2
Molecular Weight 165.14 g/mol
CAS No. 1363384-65-9
Cat. No. B1403534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid
CAS1363384-65-9
Molecular FormulaC6H9F2NO2
Molecular Weight165.14 g/mol
Structural Identifiers
SMILESCC1(CC(CN1)(F)F)C(=O)O
InChIInChI=1S/C6H9F2NO2/c1-5(4(10)11)2-6(7,8)3-9-5/h9H,2-3H2,1H3,(H,10,11)/t5-/m0/s1
InChIKeyVUQFCVHLMDDEJL-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-2-methyl-L-proline Overview


(2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid (CAS: 1363384-65-9), also known as 4,4-Difluoro-2-methyl-L-proline, is a chiral, non-proteinogenic, fluorinated proline derivative with the molecular formula C₆H₉F₂NO₂ and a molecular weight of 165.14 g/mol [1]. It is characterized by a pyrrolidine ring bearing a gem‑difluoro group at the 4‑position and a methyl substituent at the 2‑position, conferring a defined stereochemistry (2S) .

Chiral fluorinated building block Stereochemically defined (2S) for peptide engineering workflows
Conformational control Gem-difluoro and methyl groups bias ring pucker and amide isomerism
Research models Supports SAR studies, folding kinetics, and 19F NMR probe development

4,4-Difluoro-2-methyl-L-proline Irreplaceability


The substitution of standard proline with (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid in peptide or protein engineering is not a conservative replacement. Its unique combination of a 2‑methyl group and 4,4‑gem‑difluoro substitution induces profound, and often opposing, conformational and electronic effects compared to proline, 4‑fluoroprolines, or 4,4‑difluoroproline [1]. The 2‑methyl group significantly stabilizes the trans-amide bond and biases the ring pucker, while the 4,4‑difluoro group dramatically alters the cis‑trans amide equilibrium and the basicity of the ring nitrogen [2][3]. Interchanging this compound with a simpler analog would likely result in unpredictable changes to peptide secondary structure, protein stability, and receptor binding, thereby invalidating structure‑activity relationship (SAR) studies and compromising the design of peptidomimetic drugs.

Standard proline or 4-fluoroprolines May not replicate the combined steric and electronic effects of the 2-methyl-4,4-difluoro combination
4,4-Difluoroproline (Dfp) alone Lacks the 2-methyl trans-amide stabilization and ring-pucker restriction provided by this analog
2-Methylproline (without fluorine) Does not offer the lipophilicity increase or electronic modulation from gem-difluoro substitution

4,4-Difluoro-2-methyl-L-proline: Differentiation Evidence


Trans-Amide Stabilization vs. L-Proline

The 2-methyl substituent on (2S)-4,4-Difluoro-2-methylpyrrolidine-2-carboxylic acid significantly decreases the cis-amide population compared to L-proline, as determined by ¹³C NMR experiments [1]. This effect, driven by steric hindrance from the C2-methyl group, stabilizes the trans-peptide bond, which is crucial for maintaining specific secondary structures like polyproline II (PPII) helices and β‑turns.

Trans-amide stabilization
Head-to-head
20.6% cis-amide decrease vs L-Proline
Supports predictable trans-amide bias for peptide design
By 13C NMR on Ac-Ala-Xaa-NHMe model peptides
Peptide Chemistry Conformational Analysis NMR Spectroscopy

Cis-Trans Isomerization Rate vs. 4,4-Difluoroproline

Fluorination at the 4-position dramatically slows the cis‑trans isomerization of the prolyl peptide bond [1]. The addition of a 2-methyl group is expected to further modulate this kinetic barrier, providing a tunable property not achievable with 4,4‑difluoroproline (Dfp) alone. While direct kinetic data for the 2‑methyl‑4,4‑difluoro analog are not yet published, the well‑documented rate deceleration induced by 4,4‑difluorination (e.g., in collagen model peptides) serves as a benchmark.

Isomerization rate
Class-level
Expected slower vs. 4,4-difluoroproline
Potential for tunable kinetic control studies
Direct kinetic data not yet reported for this analog
Protein Folding Isomerization Kinetics Fluorinated Prolines

Lipophilicity and Metabolic Stability vs. L-Proline

The introduction of the gem‑difluoro group significantly increases the lipophilicity of the proline scaffold compared to the natural amino acid . This modification, combined with the 2‑methyl group, is anticipated to improve membrane permeability and resistance to metabolic degradation by proline‑specific enzymes, a key advantage for developing orally bioavailable peptidomimetics.

Lipophilicity shift
Data to verify
Predicted Log P ~4.59 (vs. L-Proline -2.54)
Indicates lipophilic character for membrane-permeability context
Computational prediction; experimental validation needed
Medicinal Chemistry Pharmacokinetics Drug Design

Ring Puckering and Backbone Dihedral Angles vs. 4-Substituted Prolines

The gem‑difluoro group at the 4‑position and the methyl group at the 2‑position synergistically influence the pyrrolidine ring pucker (conformation), which in turn dictates the peptide backbone dihedral angles (φ, ψ) [1]. In the Cambridge Structural Database (CSD), mono‑(2‑, 3‑, 4‑, and 5‑) substituted proline derivatives exhibit distinct conformational landscapes [1]. The 4,4‑difluoro‑2‑methyl combination is designed to enforce a specific, sterically‑defined pucker that is distinct from either 4‑fluoroprolines or 4,4‑difluoroproline alone.

Ring pucker preference
Class-level
Distinct pucker predicted vs. 4-substituted prolines
May enforce specific backbone dihedral angles
Quantitative φ/ψ distributions not yet reported
Structural Biology Conformational Analysis X-ray Crystallography

Proteolytic Stability vs. L-Proline

The incorporation of a 2‑methyl group into proline has been shown to confer significant resistance to proteolytic cleavage by proline‑specific peptidases [1]. This steric hindrance protects the adjacent peptide bond. The additional presence of the 4,4‑difluoro group further alters the local electronic environment and ring pucker, which can also contribute to reduced recognition by proteolytic enzymes [2].

Proteolytic stability
Class-level
Enhanced resistance to prolyl-specific proteases inferred
Supports design of longer-lived peptide scaffolds
Based on 2-methylproline stability data
Peptide Stability Enzyme Resistance Peptidomimetics

4,4-Difluoro-2-methyl-L-proline: Key Applications


Proteolytically Stable Peptidomimetic Leads

Based on the enhanced stability against enzymatic degradation inferred from the 2‑methyl group [1] and the metabolic shielding provided by fluorination [2], this compound is a premium building block for designing peptidomimetic drug candidates with improved oral bioavailability and longer in vivo half‑lives compared to those based on L‑proline.

Probes for Prolyl Isomerization Kinetics

Leveraging the class‑level inference that 4,4‑difluorination dramatically slows cis‑trans isomerization rates [1], this compound can serve as a tunable kinetic trap for investigating the role of prolyl isomerization in protein folding, misfolding, and function. The additional 2‑methyl group offers a distinct steric perturbation not available with 4,4‑difluoroproline.

Pre-Organized Scaffolds for PPI Inhibitors

The direct evidence showing a 20.6% reduction in cis‑amide population compared to proline [1] and the class‑level inference of a unique ring pucker [2] position this compound as a key scaffold for pre‑organizing peptide backbones into stable β‑turns or polyproline II helices. This is essential for mimicking recognition motifs in PPI inhibitors and for developing high‑affinity receptor ligands.

19F NMR Probes for Conformational Analysis

Building on the established use of 4,4‑difluoroproline (Dfp) as a sensitive 19F NMR probe for proline conformation [1], this 2‑methyl analog can provide a distinct and potentially more conformationally restricted 19F reporter for studying peptide and protein dynamics in solution and in living cells.

Application
Selection Property
Validation Focus
Proteolytically stable peptidomimetic research
Predicted metabolic shielding and protease resistance
Proteolytic stability assays; membrane permeability studies
Prolyl isomerization kinetics probes
Modulated cis-trans isomerization rate (class-level inference)
Folding kinetics experiments; comparative studies with Dfp
Pre-organized scaffolds for PPI research
Reduced cis-amide population and predicted ring pucker control
Backbone conformation analysis by NMR or X-ray
19F NMR conformational probes
19F chemical shift sensitivity to environment
19F NMR relaxation and dynamics studies

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